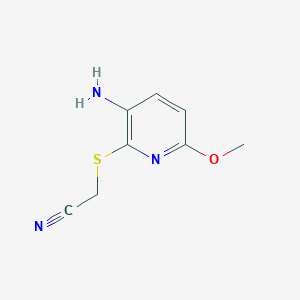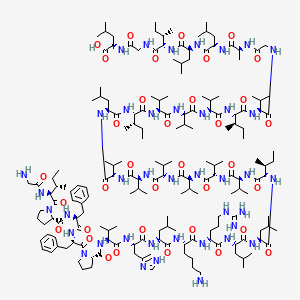
L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide contributes to its distinct properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis reagents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with cell surface receptors to influence cellular responses such as proliferation, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: can be compared with other similar peptides, such as:
L-Leucine, N-glycyl-: A simpler peptide with fewer amino acid residues.
L-Isoleucine: An amino acid with similar properties but not part of a peptide chain.
Cyclo (L-leucyl-L-prolyl): A cyclic peptide with distinct structural features.
Propriétés
Formule moléculaire |
C182H310N40O35 |
|---|---|
Poids moléculaire |
3619 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C182H310N40O35/c1-48-109(42)146(165(240)190-89-134(225)193-129(181(256)257)82-97(18)19)217-159(234)123(79-94(12)13)199-155(230)120(76-91(6)7)196-151(226)114(47)192-133(224)88-189-164(239)135(98(20)21)207-178(253)149(112(45)51-4)220-175(250)145(108(40)41)214-172(247)142(105(34)35)213-174(249)144(107(38)39)216-177(252)148(111(44)50-3)219-161(236)125(81-96(16)17)202-167(242)137(100(24)25)208-168(243)138(101(26)27)209-169(244)139(102(28)29)210-170(245)140(103(30)31)211-171(246)141(104(32)33)212-173(248)143(106(36)37)215-176(251)147(110(43)49-2)218-160(235)124(80-95(14)15)200-156(231)122(78-93(10)11)197-153(228)119(69-61-73-188-182(185)186)194-152(227)118(68-59-60-72-183)195-154(229)121(77-92(8)9)198-158(233)127(85-117-87-187-90-191-117)203-166(241)136(99(22)23)206-163(238)131-71-62-74-221(131)179(254)128(84-116-66-57-54-58-67-116)204-157(232)126(83-115-64-55-53-56-65-115)201-162(237)130-70-63-75-222(130)180(255)150(113(46)52-5)205-132(223)86-184/h53-58,64-67,87,90-114,118-131,135-150H,48-52,59-63,68-86,88-89,183-184H2,1-47H3,(H,187,191)(H,189,239)(H,190,240)(H,192,224)(H,193,225)(H,194,227)(H,195,229)(H,196,226)(H,197,228)(H,198,233)(H,199,230)(H,200,231)(H,201,237)(H,202,242)(H,203,241)(H,204,232)(H,205,223)(H,206,238)(H,207,253)(H,208,243)(H,209,244)(H,210,245)(H,211,246)(H,212,248)(H,213,249)(H,214,247)(H,215,251)(H,216,252)(H,217,234)(H,218,235)(H,219,236)(H,220,250)(H,256,257)(H4,185,186,188)/t109-,110-,111-,112+,113-,114-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1 |
Clé InChI |
GUKVIRCHWVCSIZ-KNXDOSRCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



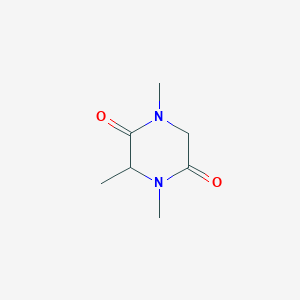
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)

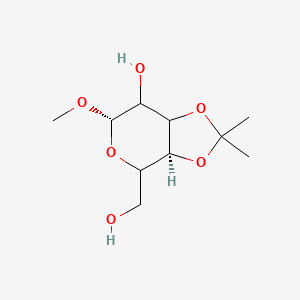
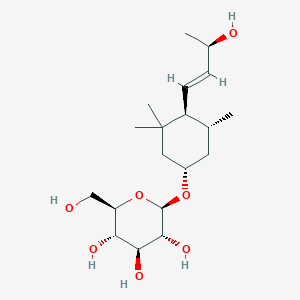
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)



